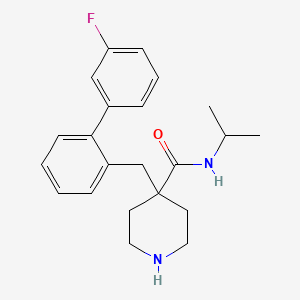![molecular formula C7H4N4 B1401075 Pyrazolo[1,5-a]pyrazine-3-carbonitrile CAS No. 1331768-75-2](/img/structure/B1401075.png)
Pyrazolo[1,5-a]pyrazine-3-carbonitrile
概要
説明
Pyrazolo[1,5-a]pyrazine-3-carbonitrile is a nitrogen-containing heterocycle . It’s an important intermediate in the production of pyrazinamide, an effective anti-tubercular drug .
Synthesis Analysis
A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H has been introduced . This method provided the desired products with moderate to good yields . The gram-scale synthesis of the major product was carried out with good yields (up to 80%) .
Chemical Reactions Analysis
The reaction might be preceded by the nucleophilic attack of the amino group in compound 3b to the carbon atom of the protonated carbonyl group in the cycloalkanone compound, followed by heterocyclization upon nucleophilic attack of the amino in the carboxamide group with elimination of H2O molecule to afford the corresponding spiro derivatives .
Physical And Chemical Properties Analysis
This compound exhibits excellent thermal stability . It features an “amino–nitro–amino” arrangement similar to that of TATB and exhibits a high density of 1.88 g cm−3 and a greater thermal decomposition temperature than hexanitrostilbene (HNS, 316 °C) .
科学的研究の応用
Synthesis and Biological Activities
- Pyrazolo[1,5-a]pyrazine derivatives have been synthesized and evaluated for their antifungal, antibacterial, and antiparasitic activities. These compounds were prepared through various synthetic routes, including one-pot syntheses and reactions involving key intermediates like 6-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile (El‐Emary, 2006); (El-Kashef et al., 2000).
Anticonvulsant Activity
- A series of pyrazolo[3,4-b]pyrazines containing various substituents was synthesized, with some compounds showing significant anticonvulsant activity. This highlights the potential therapeutic applications of these derivatives in treating seizures (Farghaly et al., 2014).
Anticancer and Antimicrobial Activities
- Research into pyrazolo[1,5-a]pyrazine derivatives also includes the study of their cytotoxic effects against cancer cells, including breast cancer, and their antibacterial and antifungal properties. This dual activity makes them valuable compounds for the development of new therapeutic agents (Al-Adiwish et al., 2017).
Fluorescence Properties
- Derivatives of pyrazolo[1,5-a]pyrazine have been synthesized and studied for their fluorescence properties, indicating potential applications in materials science, such as the development of fluorescent brighteners for textiles (Rajadhyaksha & Rangnekar, 2007).
Novel Synthetic Routes and Applications
- Innovative synthetic routes have led to the creation of various pyrazolo[1,5-a]pyrazine derivatives with applications ranging from the development of compound libraries for drug discovery to the synthesis of compounds with potential as anticancer and antimicrobial agents (Lim et al., 2015).
将来の方向性
Based on scaffold hopping and computer-aided drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized . Among them, compound C03 showed acceptable activity with an IC50 value of 56 nM and it inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM together with obvious selectivity for the MCF-7 cell line and HUVEC cell line . Furthermore, compound C03 possessed good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 . Overall, C03 has potential for further exploration .
作用機序
Target of Action
Related compounds such as pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications . They are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
Mode of Action
It’s worth noting that electron-donating groups (edgs) at position 7 on the fused ring of related compounds improve both the absorption and emission behaviors . This suggests that Pyrazolo[1,5-a]pyrazine-3-carbonitrile may interact with its targets in a similar manner, leading to changes in absorption and emission properties.
Biochemical Pathways
Related compounds have been used in a variety of applications, ranging from ionic or molecular sensing to bioimaging applications . This suggests that this compound may affect similar biochemical pathways, leading to changes in cellular processes.
Pharmacokinetics
Related compounds have been noted for their tunable photophysical properties , which could potentially impact their bioavailability.
Result of Action
Related compounds have been identified as strategic compounds for optical applications , suggesting that this compound may have similar effects.
Action Environment
Related compounds have been noted for their stability under exposure to extreme ph , suggesting that this compound may exhibit similar stability characteristics.
特性
IUPAC Name |
pyrazolo[1,5-a]pyrazine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4/c8-3-6-4-10-11-2-1-9-5-7(6)11/h1-2,4-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIIXBTSGEJAYKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)C#N)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

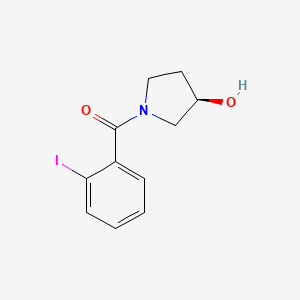


![2-[(4-Fluorophenyl)methyl]-1-methylpyrrolidine-2-carboxylic acid](/img/structure/B1401001.png)
![N-[2-(4-fluorophenoxy)ethyl]-N-methylazepan-4-amine](/img/structure/B1401002.png)
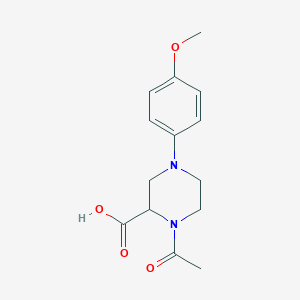
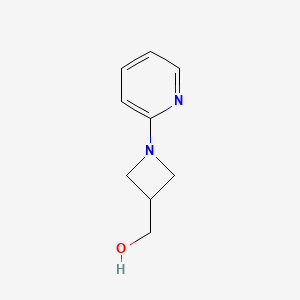
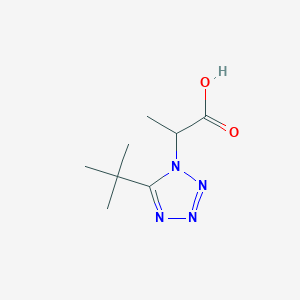
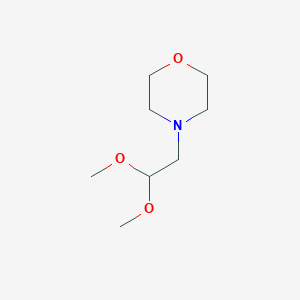
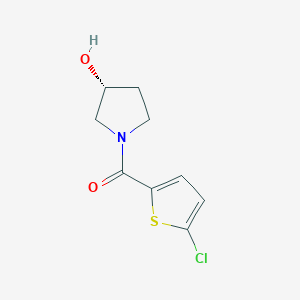

![(3AS,8aS)-Octahydro-pyrrolo[3,2-b]azepin-5-one](/img/structure/B1401014.png)
